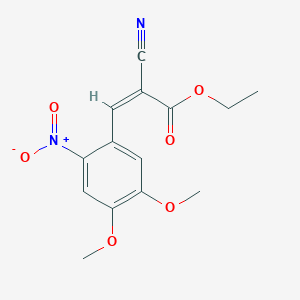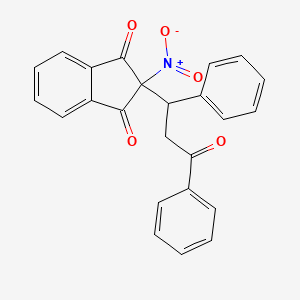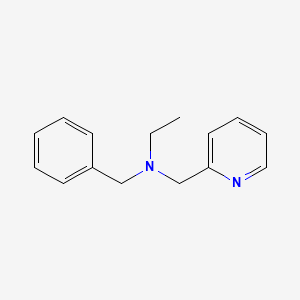
ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate, also known as DMAN, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DMAN is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 341.33 g/mol.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in cellular processes. ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been shown to inhibit the activity of protein kinase C, an enzyme involved in the regulation of cell growth and differentiation. ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has also been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been found to have various biochemical and physiological effects. In vitro studies have shown that ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has also been found to have anti-inflammatory and antioxidant properties. In animal studies, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been shown to have a low toxicity profile and no significant adverse effects on vital organs.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has several potential future directions for research. One area of interest is the development of ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate-based fluorescent probes for detecting protein-protein interactions. Another area of interest is the synthesis of ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate derivatives with enhanced anti-cancer activity or improved solubility in aqueous solutions. Additionally, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate could be used as a building block for the synthesis of novel materials with unique properties, such as liquid crystals or fluorescent polymers. Overall, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has shown great potential for various scientific applications and will likely continue to be an area of active research in the future.
Méthodes De Synthèse
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate can be synthesized through a multi-step process involving the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with ethyl cyanoacetate under basic conditions, followed by a Knoevenagel condensation reaction with ethyl acrylate. The resulting product is then purified through recrystallization to yield ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate with a high degree of purity.
Applications De Recherche Scientifique
Ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been found to have potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has also been investigated for its potential use as a fluorescent probe for detecting protein-protein interactions. In materials science, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been used as a building block for the synthesis of functional materials, such as fluorescent polymers and liquid crystals. In organic synthesis, ethyl 2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylate has been used as a key intermediate in the synthesis of various compounds, including biologically active molecules.
Propriétés
IUPAC Name |
ethyl (Z)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-4-22-14(17)10(8-15)5-9-6-12(20-2)13(21-3)7-11(9)16(18)19/h5-7H,4H2,1-3H3/b10-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXAYRSKYQCSCC-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-cyano-3-(4,5-dimethoxy-2-nitrophenyl)-2-propenoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(methylthio)phenyl]-5-(2-thienylmethylene)-1,3-dioxane-4,6-dione](/img/structure/B5217096.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5217103.png)
![N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide](/img/structure/B5217109.png)
![2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5217119.png)


![N-(2-(4-isopropylphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5217152.png)
![3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5217153.png)
![2-methoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5217155.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217162.png)
![2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone](/img/structure/B5217174.png)

![2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5217188.png)